(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid
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Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid, also known as ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid or (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid, is primarily used as a building block in peptide synthesis . Its primary targets are the amino groups of other amino acids or peptides, which it binds to form larger peptide chains .
Mode of Action
The compound acts by protecting the amino groups during peptide synthesis. The Fmoc group serves as a temporary protective group for the amino group, preventing it from reacting prematurely during the synthesis process . The Fmoc group can be removed under basic conditions, allowing the now unprotected amino group to react with other compounds .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It enables the formation of peptide bonds without unwanted side reactions, contributing to the accurate assembly of peptide sequences . The removal of the Fmoc group is a key step in this pathway, triggering the next stage of peptide bond formation .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use, such as the conditions of the peptide synthesis process .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with precise sequences . By protecting amino groups and preventing unwanted reactions, it allows for the stepwise assembly of amino acids into peptides .
Action Environment
The action of Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability . For example, the removal of the Fmoc group requires basic conditions .
Properties
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKZVWJLHODIG-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.